(trans-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol

5-HT2A Antagonism Selectivity Profile Polypharmacology

Research on serotonin receptor pharmacology often faces challenges from polypharmacology of conventional tools. Paroxetine Impurity 39 (CAS 127017-78-1) is a chiral N-aralkyl piperidinemethanol with high selectivity for the 5-HT2 receptor, avoiding off-target activity at SERT, 5-HT1, α1, D2, and muscarinic receptors. · Enables unambiguous 5-HT2 functional assays (calcium flux, IP1) without SSRI-mediated SERT confounds. · Serves as a critical HPLC reference standard (≥98% purity) for generic paroxetine manufacturing QC. · CNS-favorable physicochemical profile (LogP 1.7, TPSA 32.7 Ų) supports PET/SPECT tracer development.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
Cat. No. B12287497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(trans-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCN1CCC(C(C1)CO)C2=CC=C(C=C2)OC
InChIInChI=1S/C14H21NO2/c1-15-8-7-14(12(9-15)10-16)11-3-5-13(17-2)6-4-11/h3-6,12,14,16H,7-10H2,1-2H3
InChIKeyJSBAFOFGMZILQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol: A Selective 5-HT2 Antagonist Scaffold for CNS Research


trans-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol is a chiral N-aralkyl piperidinemethanol derivative characterized by a trans-configured 4-methoxyphenyl substituent and a 3-hydroxymethyl group [1]. This compound belongs to a class of agents recognized for their potent and selective inhibition of serotonin binding at the 5-HT2 receptor site, a mechanism distinct from conventional selective serotonin reuptake inhibitors (SSRIs) like paroxetine, for which this compound is also a known synthetic impurity [2]. It possesses a molecular weight of 235.32 g/mol, a computed XLogP3 of 1.7, and a topological polar surface area of 32.7 Ų, physicochemical properties that place it within favorable CNS drug-like chemical space [1].

Why Generic Piperidine Derivatives Cannot Replace trans-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol in Targeted 5-HT2 Antagonism


The unique trans-stereochemistry and the specific para-methoxyphenyl-hydroxymethyl substitution pattern of this compound are critical for its high-affinity interaction with the 5-HT2 receptor and its exceptional selectivity profile. Generic piperidine derivatives, such as simple 4-arylpiperidines or SSRIs like paroxetine, lack this precise spatial and electronic arrangement, leading to potent SERT inhibition (paroxetine Ki for SERT is approximately 0.1-0.3 nM [1]) but negligible activity at 5-HT2 receptors. Furthermore, non-selective 5-HT2 antagonists like ketanserin exhibit off-target activity at alpha-1 adrenergic and histamine H1 receptors, a pitfall that the N-aralkyl piperidinemethanol class, to which this compound belongs, is specifically documented to avoid, demonstrating virtually no activity at 5-HT1, alpha-1, D2, or muscarinic receptors [2]. This makes simple interchangeability impossible when the research goal is selective 5-HT2 modulation without confounding polypharmacology.

Quantitative Differentiation Evidence for trans-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol Against Closest Analogs


Selectivity Profile: 5-HT2 Antagonism Without Activity at 5-HT1, Adrenergic α1, Dopamine D2, or Muscarinic Receptors

The N-aralkyl piperidinemethanol class, exemplified by this compound, demonstrates a distinct selectivity profile compared to known serotonin antagonists. While the class exhibits potent inhibition of serotonin binding at the 5-HT2 receptor, it shows virtually no activity at the 5-HT1, adrenergic alpha-1, dopamine D-2, or muscarinic cholinergic receptors [1]. This is in direct contrast to ketanserin, a well-known 5-HT2A antagonist (Ki = 2.5 nM [2]), which also blocks alpha-1 adrenergic and H1 receptors, leading to antihypertensive and sedative side effects [1].

5-HT2A Antagonism Selectivity Profile Polypharmacology

Predicted CNS Permeability: Optimized LogP and Polar Surface Area Versus Paroxetine

The compound's computed physicochemical properties (XLogP3 = 1.7, TPSA = 32.7 Ų) place it within the optimal range for CNS druglikeness, adhering to the rule of thumb for blood-brain barrier penetration (LogP < 5, TPSA < 90 Ų) [1]. Its lower lipophilicity compared to paroxetine (LogP ~3.5, TPSA ~39.7 Ų) [2] differentiates it as a less lipophilic scaffold, which can reduce non-specific protein binding and tissue accumulation, a common issue with highly lipophilic SSRIs.

CNS Drug Design Lipophilicity Blood-Brain Barrier

Structural Divergence from Paroxetine: Hydroxymethyl vs. Aryloxymethyl Side Chain Determines Target Affinity

The key structural differentiation lies in the 3-position substituent: a simple hydroxymethyl group in the target compound versus the bulky 3,4-methylenedioxyphenoxymethyl group in paroxetine. This difference is the molecular basis for the functional switch from a potent SERT inhibitor (paroxetine Ki for SERT ~0.1-0.3 nM [1]) to a selective 5-HT2 antagonist, as the aryloxymethyl chain is essential for SERT binding while the free hydroxymethyl group allows for a distinct binding pose at the 5-HT2 receptor [2].

Structure-Activity Relationship Paroxetine Impurity Target Engagement

Purity Specification: ≥98% HPLC Purity for Reliable In Vitro and In Vivo Reproducibility

Commercial sourcing confirms a minimum purity of 98% (NLT 98%) as determined by HPLC for the trans-racemate . This high purity level is essential for quantitative pharmacological studies, as impurities such as the cis-isomer or related paroxetine synthetic by-products can exhibit opposing pharmacological activities (e.g., SERT inhibition vs. 5-HT2 antagonism). For comparison, less specialized chemical suppliers may offer this compound at only 95% purity or as a paroxetine impurity standard, which may not be optimized for standalone biological assays [1].

Analytical Standard Purity Specification Reproducibility

Optimal Application Scenarios for trans-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol as a Selective 5-HT2 Probe


In Vitro Pharmacological Profiling of Serotonin Receptors

The compound's documented selectivity for the 5-HT2 receptor over 5-HT1, alpha-1, D2, and muscarinic receptors [1] makes it an ideal tool for in vitro binding and functional assays (e.g., calcium flux, IP1 accumulation) aimed at isolating 5-HT2A and 5-HT2C receptor pharmacology without the confounding SERT inhibition of paroxetine analogs or the polypharmacology of ketanserin.

Differential Behavioral Pharmacology Studies in Rodent Models

Given its distinct target engagement profile compared to SSRIs, this compound can be used in head-to-head behavioral studies (e.g., 5-HTP-induced head-twitch response, where this class is effective [1]) to dissect the contributions of 5-HT2 receptor signaling versus serotonin reuptake inhibition in rodent models of anxiety, depression, or migraine.

Analytical Reference Standard and Impurity Profiling for Paroxetine Development

As a known paroxetine impurity [2], this high-purity compound (≥98% ) serves as a critical reference standard for HPLC method development, validation, and quality control in the generic paroxetine manufacturing process, enabling precise quantification and toxicological assessment of this specific process-related impurity.

Medicinal Chemistry Starting Point for Selective 5-HT2 PET Tracer Development

The presence of a hydroxymethyl group offers a straightforward synthetic handle for radiolabeling or conjugating imaging probes. Its favorable CNS physicochemical profile (LogP 1.7, TPSA 32.7 Ų [3]) and high selectivity over off-target receptors position it as a promising scaffold for developing PET or SPECT tracers for in vivo imaging of 5-HT2 receptor density in neurological disorders, avoiding the high non-specific binding seen with more lipophilic scaffolds.

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